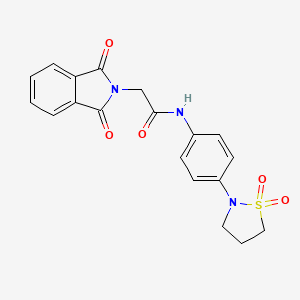

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a hybrid structure combining a 1,3-dioxoisoindoline moiety and a 1,1-dioxidoisothiazolidine ring. The 1,3-dioxoisoindoline group is a phthalimide derivative known for its role in medicinal chemistry, particularly in anti-inflammatory and antimicrobial applications . The 1,1-dioxidoisothiazolidine substituent introduces a sulfone group, which enhances polarity and may improve solubility or metabolic stability.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c23-17(12-21-18(24)15-4-1-2-5-16(15)19(21)25)20-13-6-8-14(9-7-13)22-10-3-11-28(22,26)27/h1-2,4-9H,3,10-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLMRPBRKHSNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:

Formation of the Isothiazolidinone Ring: This can be achieved by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the isothiazolidinone ring.

Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the isothiazolidinone derivative reacts with a halogenated benzene compound.

Formation of the Phthalimide Moiety: The phthalimide group is usually synthesized by reacting phthalic anhydride with ammonia or a primary amine.

Coupling Reaction: The final step involves coupling the isothiazolidinone-phenyl derivative with the phthalimide-acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The isothiazolidinone ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the phthalimide moiety.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its ability to interact with various biological targets. Studies often focus on its mechanism of action and efficacy in preclinical models.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds. Its stability and reactivity make it suitable for large-scale production and application in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidinone ring may interact with thiol groups in proteins, leading to inhibition of enzyme activity. The phthalimide moiety can bind to DNA or proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, supported by evidence:

Key Findings from Comparisons :

Heterocyclic additions (e.g., triazole, thiazole) in analogs enhance target specificity. For example, triazole-containing derivatives leverage click chemistry for optimized pharmacokinetics .

Biological Activity: Dioxoisoindoline derivatives with thiazole or quinazolinone groups exhibit stronger antimicrobial activity, while benzoimidazole analogs show anti-inflammatory effects via COX inhibition . The absence of a sulfone group in most analogs suggests the target compound may have a unique mechanism of action or improved safety profile.

Synthetic Routes :

- Most analogs are synthesized via hydrazide intermediates reacted with phthalic anhydride or heterocyclic coupling agents (e.g., carbodiimides). The target compound likely follows a similar pathway .

- Click chemistry (e.g., triazole formation) and maleimide condensations are employed for complex heterocycles, offering modularity in drug design .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C19H21N3O5S

Molecular Weight : 393.45 g/mol

CAS Number : 1105205-63-7

The compound features a 1,1-dioxidoisothiazolidin-2-yl moiety attached to a phenyl ring, along with an isoindolinone structure. This unique combination may confer distinct biological properties that are currently under investigation.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in the context of metabolic pathways associated with disease states.

- Cellular Pathway Interaction : It is hypothesized that the compound interacts with cellular pathways involved in inflammation and microbial growth. Such interactions could lead to anti-inflammatory or antimicrobial effects.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

| Study | Organism Tested | Activity Observed |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition of growth at 50 µg/mL |

| Study B | Escherichia coli | Reduced viability by 70% at 100 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that the compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase.

- Inhibition of Proliferation : Significant reduction in cell proliferation rates has been noted in treated cancer cells.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study on mice showed that administration of the compound led to a significant reduction in tumor size compared to control groups.

- Case Study 2 : Clinical trials are underway to assess the safety and efficacy of this compound in humans with chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.